molecular formula C7H16N2O B3373214 2-(2-Methylmorpholin-4-yl)ethan-1-amine CAS No. 954581-27-2

2-(2-Methylmorpholin-4-yl)ethan-1-amine

Cat. No. B3373214
CAS RN: 954581-27-2
M. Wt: 144.21 g/mol
InChI Key: HHZZLZNBUIFOAX-UHFFFAOYSA-N
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Description

“2-(2-Methylmorpholin-4-yl)ethan-1-amine” is a chemical compound with the molecular formula C7H16N2O . It is a unique chemical provided to early discovery researchers .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code: 1S/C7H16N2O/c1-7-6-9 (3-2-8)4-5-10-7/h7H,2-6,8H2,1H3 . This indicates that the molecule consists of 7 carbon atoms, 16 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom .


Physical And Chemical Properties Analysis

“this compound” is a liquid at room temperature . Its molecular weight is 144.22 .

Scientific Research Applications

Materials Science Applications

In materials science, "2-(2-Methylmorpholin-4-yl)ethan-1-amine" related compounds have been explored for their physicochemical properties and potential uses in various applications. For instance, research on the experimental vapor pressures of similar amines provides foundational data that can be critical for the development of new materials and processes, indicating their stability and behavior under different temperature conditions (Razzouk, Hajjaji, Mokbel, Mougin, & Jose, 2009).

Organic Synthesis and Catalysis

The compound and its derivatives have shown significant utility in organic synthesis and catalysis. For example, nickel(II) complexes chelated by (amino)pyridine ligands, including those related to "this compound," have been studied for ethylene oligomerization, highlighting their role in producing important industrial chemicals (Nyamato, Ojwach, & Akerman, 2016). Additionally, novel triazinone-based condensing reagents have been developed using derivatives of "this compound," showcasing their efficiency in facilitating amide bond formation, an essential reaction in organic synthesis (Yamada, Kota, Takahashi, Fujita, Kitamura, & Kunishima, 2019).

Structural and Chemical Studies

Research on the synthesis and structural evaluation of compounds related to "this compound" has contributed to a deeper understanding of chemical reactivity and molecular architecture. For example, studies into the structures of substituted indoles and gramine derivatives provide insights into the chemical behavior and potential applications of these compounds in medicinal chemistry and material science (Kukuljan, Kranjc, & Perdih, 2016).

Safety and Hazards

“2-(2-Methylmorpholin-4-yl)ethan-1-amine” is classified as a dangerous substance. It has the hazard statements H302, H314, and H335, indicating that it is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation . Precautionary measures should be taken when handling this substance .

properties

IUPAC Name

2-(2-methylmorpholin-4-yl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O/c1-7-6-9(3-2-8)4-5-10-7/h7H,2-6,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHZZLZNBUIFOAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCO1)CCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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